1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene
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Overview
Description
1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene is a halogenated aromatic compound with the molecular formula C8H7BrClFO It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methoxymethyl group
Preparation Methods
The synthesis of 1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable benzene derivative, followed by the introduction of the methoxymethyl group. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired substitution pattern on the benzene ring. Industrial production methods may involve large-scale halogenation processes, utilizing advanced techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the halogenated benzene ring to less substituted derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of palladium catalysts to form biaryl compounds.
Scientific Research Applications
1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene depends on its specific application. In chemical reactions, the halogen atoms and the methoxymethyl group influence the reactivity and selectivity of the compound. For example, in nucleophilic aromatic substitution reactions, the electron-withdrawing effects of the halogens make the benzene ring more susceptible to nucleophilic attack. In biological systems, the compound’s interactions with molecular targets, such as enzymes or receptors, can modulate their activity and lead to specific biological effects .
Comparison with Similar Compounds
1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-4-chloro-2-fluorobenzene: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
1-Bromo-3-fluorobenzene: Contains fewer halogen atoms, resulting in different reactivity and applications.
1-Chloro-2-fluoro-4-methoxymethylbenzene: Similar structure but with different halogen substitution, affecting its chemical properties and uses.
The unique combination of halogen atoms and the methoxymethyl group in this compound provides distinct reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C8H7BrClFO |
---|---|
Molecular Weight |
253.49 g/mol |
IUPAC Name |
1-bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene |
InChI |
InChI=1S/C8H7BrClFO/c1-12-4-5-7(11)3-2-6(9)8(5)10/h2-3H,4H2,1H3 |
InChI Key |
HWOAHTRROKTULK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CC(=C1Cl)Br)F |
Origin of Product |
United States |
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